5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
Overview
Description
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a triazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and triazine moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor x . These proteins play crucial roles in the coagulation cascade, a series of reactions essential for blood clotting.
Pharmacokinetics
A related compound, (5-chlorothiophen-2-yl)methanamine, is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and appropriate triazine precursors.
Formation of Intermediate: The carboxylic acid is converted to an amine derivative through amination reactions.
Cyclization: The amine derivative undergoes cyclization with triazine precursors under controlled conditions to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromothiophen-2-yl)-1,2,4-triazin-3-amine
- 5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine
- 5-(5-Fluorothiophen-2-yl)-1,2,4-triazin-3-amine
Uniqueness
5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is unique due to the presence of a chlorine atom on the thiophene ring, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBBVWROPNYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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